molecular formula C13H14N2O2 B2652283 N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide CAS No. 1156699-07-8

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide

Cat. No.: B2652283
CAS No.: 1156699-07-8
M. Wt: 230.267
InChI Key: QDXOJKAPCMUQRT-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Scientific Research Applications

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound has been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins . Some of indolinylmethyl sulfonamides showed a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat, and the binding affinity of several their representatives was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .

Future Directions

Given the potential biological activity of this compound, future research could focus on further exploring its pharmacological properties and potential therapeutic applications. It could also be interesting to investigate the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Amidation: The final step involves the reaction of the acetylated indole with propenoic acid derivatives to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)acetamide: Similar structure but lacks the prop-2-enamide group.

    N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamine: Similar structure but has an amine group instead of an amide.

Uniqueness

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide is unique due to the presence of both the acetyl and prop-2-enamide groups, which can influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-13(17)14-11-4-5-12-10(8-11)6-7-15(12)9(2)16/h3-5,8H,1,6-7H2,2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXOJKAPCMUQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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